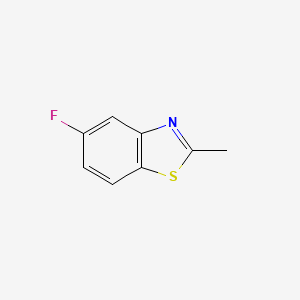

5-Fluoro-2-methylbenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBFGRGBYVULTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344502 | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-75-7 | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole (CAS 399-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzothiazole is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the benzothiazole scaffold with a strategically placed fluorine atom and a methyl group, make it a valuable building block for the synthesis of novel bioactive molecules. The benzothiazole core is a well-established pharmacophore found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and drug design.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 399-75-7 | [1][2] |

| Molecular Formula | C₈H₆FNS | [1][2] |

| Molecular Weight | 167.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oil | [3] |

| Boiling Point | 110-112 °C at 7 mmHg | |

| Density | 1.256 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.584 | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum will characteristically show signals for the methyl protons and the aromatic protons on the benzothiazole ring system. The coupling patterns of the aromatic protons are influenced by the fluorine substituent. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.[4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorption bands for this compound are expected for the C=N stretching of the thiazole ring, C-F stretching, C-H stretching of the methyl and aromatic groups, and the characteristic aromatic C=C stretching vibrations.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information by identifying stable fragment ions.[8][9][10]

Synthesis of this compound

The synthesis of this compound typically involves the construction of the benzothiazole ring system from a suitably substituted aniline derivative. The most common and direct approach is the condensation of 2-amino-4-fluorothiophenol with an acetylating agent.

Figure 1: General synthetic workflow for this compound.

Detailed Protocol: A Plausible Synthetic Route

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-fluorothiophenol

The synthesis of 2-amino-4-fluorothiophenol is a critical first step. A common method involves the thiocyanation of 4-fluoroaniline followed by reduction.

Step 1: Thiocyanation of 4-Fluoroaniline

-

Dissolve 4-fluoroaniline in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Add a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).

-

Slowly add a solution of bromine in the same solvent while maintaining the low temperature. The bromine reacts with the thiocyanate to form the electrophilic thiocyanogen, which then substitutes onto the aniline ring, predominantly at the ortho position to the amino group.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by neutralization and extraction to isolate the 2-amino-5-fluorophenyl thiocyanate.

Step 2: Reduction to 2-Amino-4-fluorothiophenol

-

The isolated 2-amino-5-fluorophenyl thiocyanate is then reduced to the corresponding thiophenol.

-

A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous or biphasic system.

-

The reaction mixture is typically heated to effect the reduction.

-

After the reaction is complete, the 2-amino-4-fluorothiophenol can be isolated by extraction into an organic solvent after adjusting the pH.

Part 2: Cyclization to form this compound

Step 3: Condensation with an Acetylating Agent

-

Dissolve the crude or purified 2-amino-4-fluorothiophenol in a suitable solvent, such as acetic acid or a higher-boiling-point solvent like toluene.

-

Add an acetylating agent, most commonly acetic anhydride or acetyl chloride. Acetic anhydride is generally preferred as it is less volatile and the reaction is not reversible.[11][12]

-

Heat the reaction mixture to reflux to promote the condensation and cyclization. The reaction involves the initial N-acetylation of the amino group, followed by an intramolecular cyclization with the thiol group to form the thiazole ring.

-

Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product. This may involve pouring the mixture into water to precipitate the product, followed by filtration, or extraction with an organic solvent.

-

Purify the crude this compound by techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of the electron-rich benzothiazole ring system, the electron-withdrawing fluorine atom, and the reactive methyl group at the 2-position.

Figure 2: Key reactivity sites of this compound.

-

Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the fused thiazole ring also influences the position of substitution. The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

-

Reactions at the 2-Methyl Group: The methyl group at the 2-position is activated and can participate in various reactions. For instance, it can undergo condensation reactions with aldehydes and ketones in the presence of a base. This reactivity is crucial for extending the molecular framework and introducing further diversity.

-

Nucleophilic Aromatic Substitution: While less common, the fluorine atom can potentially be displaced by strong nucleophiles under forcing conditions, although the benzothiazole ring is generally not highly activated for such reactions.

Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of fluorine further enhances its potential in drug design. This compound serves as a key intermediate in the synthesis of compounds with a range of therapeutic applications.

Antiprotozoal Agents

Several sources indicate that this compound is a useful reactant in the preparation of antileishmanial drug candidates.[6][13][14] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a global health priority. The fluorinated benzothiazole scaffold can be elaborated to generate novel compounds with potent activity against Leishmania parasites. The synthetic accessibility of this compound makes it an attractive starting point for the exploration of new chemical space in the search for antiprotozoal agents.

Other Potential Therapeutic Areas

Given the broad biological activities of benzothiazole derivatives, compounds derived from this compound could be investigated for a variety of other therapeutic applications, including:

-

Anticancer Agents: Many benzothiazole derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial compounds.

-

Anti-inflammatory Agents: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties.

The strategic placement of the fluorine atom in this compound can be leveraged to improve the drug-like properties of the resulting molecules, making it a valuable tool for medicinal chemists.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

According to available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to store it under an inert atmosphere in a refrigerator.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The combination of the benzothiazole core with a fluorine atom and a reactive methyl group provides a rich platform for the generation of diverse molecular architectures with the potential for a wide range of biological activities. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated heterocyclic compounds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

- ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]

- NIST. Benzothiazole, 2-methyl-. [Link]

- MassBank. msbnk-ufz-wana007313d9f1ph. [Link]

- PubChem. This compound. [Link]

- Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

- ABCD Index. BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. [Link]

- Google Patents.

- ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [Link]

- NIH. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. [Link]

- Bioorganic & Medicinal Chemistry Letters. Recent advances in the development of quaternary ammonium compounds (QACs) have focused on new structural motifs to increase bioactivity.... [Link]

- SciSpace. Medicinal chemistry reviews. [Link]

- Unknown Source. ACETYLATION Acetyl chloride: Acetic acid:. [Link]

- scite.ai. Acs Medicinal Chemistry Letters. [Link]

- MassBank. msbnk-ufz-wana007313d9f1ph. [Link]

- Scribd. Pharmaceutical | PDF | Molecules | Hydrogen Compounds. [Link]

- RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

- Scholar9. Bioorganic & Medicinal Chemistry Letters. [Link]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]/Analytical_Instrumentation/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)

- Google Patents. CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.

- Unknown Source. Reaction of thiophenol with acetyl chloride on various inorganic solid supports. [Link]

- European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]

- CU Experts. Bioorganic and Medicinal Chemistry. [Link]

- Wikipedia. 4-Fluoroaniline. [Link]

- VIVO. Bioorganic & medicinal chemistry letters. [Link]

- NIH. Importance of Fluorine in Benzazole Compounds. [Link]

- Alkali Scientific. This compound, 1 X 5 g (304476-5G). [Link]

- Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question.... [Link]

- NIH. Green methodologies for the synthesis of 2-aminothiophene. [Link]

- Organic Syntheses. 2-amino-4-nitrophenol. [Link]

- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

- NIH. Heterocycles in Medicinal Chemistry II. [Link]

- PubMed. Heterocycles in Medicinal Chemistry. [Link]

- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. chiralen.com [chiralen.com]

- 3. This compound CAS#: 399-75-7 [m.chemicalbook.com]

- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-氟-2-甲基苯并噻唑 | 6-Fluoro-2-methylbenzo[d]thiazole | 399-73-5 - 乐研试剂 [leyan.com]

- 8. Benzothiazole, 2-methyl- [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. squ.elsevierpure.com [squ.elsevierpure.com]

- 14. chemscene.com [chemscene.com]

5-Fluoro-2-methylbenzothiazole molecular structure and formula

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzothiazole for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 399-75-7), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. This document details a robust laboratory-scale synthesis protocol, explaining the mechanistic rationale behind the procedural steps. Furthermore, we explore its applications as a pivotal building block in the synthesis of pharmacologically active agents, supported by authoritative references. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.

Introduction: The Significance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its rigid, bicyclic structure provides a unique framework for interacting with various biological targets.[2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[3]

This compound merges these two valuable motifs. The fluorine atom at the 5-position and the methyl group at the 2-position create a specific electronic and steric profile, making it a highly valuable intermediate for constructing more complex molecular architectures. Its utility has been demonstrated in the development of novel therapeutic candidates, including experimental antitumor agents and antileishmanial drugs.[2][4][] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

Molecular Structure and Formula

The fundamental identity of a chemical compound is rooted in its structure. This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring, with a fluorine atom substituted at position 5 and a methyl group at position 2.

-

IUPAC Name: 5-fluoro-2-methyl-1,3-benzothiazole[7]

-

SMILES: Cc1nc2cc(F)ccc2s1

-

InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 167.20 g/mol | [6] |

| Appearance | Yellow-orange liquid | [8] (Inferred from analogous compound) |

| Density | 1.256 g/mL at 25 °C | [4][9] |

| Boiling Point | 110-112 °C at 7 mmHg | [4] |

| Flash Point | 85 °C (185 °F) - closed cup | [9] |

| Refractive Index (n20/D) | 1.584 | [4][9] |

| Solubility | Slightly soluble in Chloroform, Methanol | [9] |

Spectroscopic Analysis for Structural Verification

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. The expected spectral characteristics for this compound are as follows. While raw spectra are available from commercial suppliers, understanding the expected signals is crucial for interpretation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[10]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.[10]

-

~1600-1585 cm⁻¹: C=C stretching vibrations within the aromatic ring.[10]

-

~1550-1450 cm⁻¹: C=N stretching of the thiazole ring.[11]

-

~1250-1000 cm⁻¹: Strong C-F stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the different hydrogen environments. We would expect a singlet for the methyl protons (~2.5-2.8 ppm) and complex multiplets in the aromatic region (~7.0-8.0 ppm) for the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR would reveal eight distinct signals for each unique carbon atom. The presence of the C-F bond will cause characteristic splitting of the signals for the carbon atom it is attached to and adjacent carbons.

Synthesis Protocol: A Mechanistic Approach

The most common and efficient route to synthesize 2-methylbenzothiazoles is the condensation reaction between a corresponding 2-aminothiophenol and an acetylating agent.[12] The following protocol adapts this established methodology for the synthesis of the 5-fluoro derivative.

Reagents and Materials

-

2-Amino-4-fluorothiophenol

-

Acetic anhydride

-

Toluene or a similar high-boiling point solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

-

Rotary evaporator

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-4-fluorothiophenol in toluene.

-

Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirring solution at room temperature. The addition is often exothermic, and gentle cooling may be necessary.

-

Causality Insight: Acetic anhydride serves as the source for the acetyl group, which first acylates the amine and then facilitates the cyclization. Using a slight excess ensures the complete consumption of the starting thiophenol.

-

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The thermal energy provided by refluxing drives the intramolecular cyclization and subsequent dehydration, where the sulfur atom attacks the acetyl carbonyl carbon, ultimately forming the thiazole ring.

-

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution (to neutralize excess acetic acid byproduct) and then with brine.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil can be purified by vacuum distillation to obtain this compound as a pure liquid.[4]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block for the synthesis of more complex, biologically active molecules. Its structural features are present in several compounds investigated for therapeutic applications.

-

Antiparasitic Agents: The compound is a known reactant in the preparation of potential antileishmanial drug candidates, highlighting its importance in tackling neglected tropical diseases.[4][]

-

Anticancer Research: The 2-aryl-5-fluorobenzothiazole core is a key pharmacophore in experimental anticancer agents. For example, Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) is a prodrug that has been investigated for its selective activity against breast, ovarian, and renal carcinomas.[2] This demonstrates the value of the 5-fluoro-substituted benzothiazole scaffold in oncology.

-

General Medicinal Chemistry: As a versatile intermediate, it allows for further functionalization at the methyl group or on the aromatic ring, enabling the creation of diverse chemical libraries for screening against a wide range of biological targets.

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. Researchers should consult the full Safety Data Sheet (SDS) before use.

-

GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] For long-term stability, refrigeration under an inert atmosphere is recommended.[9] It is classified as a combustible liquid.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[13]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for drug discovery and development. Its unique combination of a fluorinated aromatic system and a reactive methyl group on the benzothiazole core provides a versatile platform for synthesizing novel compounds with diverse pharmacological profiles. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid technical foundation for scientists and researchers working at the forefront of medicinal chemistry.

References

-

This compound | C8H6FNS | CID 597437. PubChem. [Link]

-

This compound, 1 X 5 g (304476-5G). Alkali Scientific. [Link]

-

Safety Data Sheet: Benzothiazole. IBIOLI. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]

-

The Role of Benzothiazole Derivatives in Modern Drug Discovery. LinkedIn. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 399-75-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C8H6FNS | CID 597437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 399-75-7 [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methylbenzothiazole

Introduction

5-Fluoro-2-methylbenzothiazole is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any compound of interest in drug development and scientific research, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and elucidation of its chemical environment. This guide offers an in-depth analysis of the spectral data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 399-75-7) has the molecular formula C₈H₆FNS and a molecular weight of 167.21 g/mol .[1] The structure consists of a bicyclic system where a thiazole ring is fused to a benzene ring, with a methyl group at the 2-position and a fluorine atom at the 5-position.

Structure of this compound:

Caption: Chemical structure of this compound.

The presence of various functional groups and a rigid bicyclic system gives rise to a rich and informative set of spectral data. The following sections will delve into the detailed analysis of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the three aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 3H | -CH₃ |

| ~7.2-7.4 | Multiplet | 1H | Ar-H |

| ~7.6-7.8 | Multiplet | 1H | Ar-H |

| ~7.9-8.1 | Multiplet | 1H | Ar-H |

Interpretation:

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group at the 2-position. Its chemical shift will be in the typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine atom at the 5-position will influence the chemical shifts of the adjacent protons, with the proton ortho to the fluorine experiencing the largest coupling. For similar fluorinated benzoxazoles, the ortho H-F coupling constants are in the range of 11.2–12.0 Hz, while meta couplings are around 5.0–8.0 Hz.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~15-20 | -CH₃ |

| ~110-165 | Aromatic & Thiazole Carbons |

Interpretation:

-

Methyl Carbon (-CH₃): The methyl carbon will appear as an upfield signal.

-

Aromatic and Thiazole Carbons: The eight carbons of the benzothiazole ring system will resonate in the downfield region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbons will also be influenced by the fluorine substituent and the heteroatoms in the thiazole ring. The C-2 carbon, being part of the C=N bond, is expected to be significantly deshielded.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A single signal is expected for the fluorine atom at the 5-position. The chemical shift will be characteristic of an aryl fluoride.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for compounds like this compound.

NMR Data Acquisition Workflow

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F, and the magnetic field is shimmed to achieve homogeneity.[3]

-

Data Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~1630 | Medium | C=N stretch (thiazole) |

| ~1250-1000 | Strong | C-F stretch |

| ~800-700 | Strong | C-S stretch |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).

-

C=C and C=N Stretching: The aromatic ring will give rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region. The C=N stretching of the thiazole ring is also expected in this region.

-

C-F Stretching: A strong absorption band characteristic of the C-F stretch of an aryl fluoride is expected in the 1250-1000 cm⁻¹ range.

-

C-S Stretching: The C-S bond in the thiazole ring will have a characteristic stretching vibration, typically in the 800-700 cm⁻¹ region.

IR Spectroscopy Experimental Protocol

For a liquid sample like this compound, the spectrum can be obtained as a neat thin film between two salt (e.g., NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 166 | [M-H]⁺ |

| 152 | [M-CH₃]⁺ |

| 140 | [M-HCN]⁺ |

| 126 | [M-CH₃CN]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z = 167 should be observed, confirming the molecular weight of the compound. Due to the presence of a single sulfur atom, a small M+2 peak from the ³⁴S isotope should be present.

-

Fragmentation Pattern: The benzothiazole ring is a stable aromatic system, so the molecular ion is expected to be relatively abundant. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules.[4] For this compound, fragmentation may occur via:

-

Loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 166.

-

Loss of the methyl group to form a stable cation at m/z 152.

-

Ring cleavage leading to the loss of HCN (m/z 140) or CH₃CN (m/z 126).

-

Mass Spectrometry Data Acquisition Workflow

Caption: A generalized workflow for mass spectrometry analysis.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization), causing them to lose an electron and form a positively charged molecular ion ([M]⁺). Excess energy from this process leads to fragmentation.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. The spectral data discussed in this guide are essential for confirming the identity and purity of the compound, as well as for understanding its electronic and structural features. This information is invaluable for researchers working on the synthesis, derivatization, and application of this and related heterocyclic compounds in various scientific disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1563. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-methylbenzothiazole in Organic Solvents

Executive Summary

5-Fluoro-2-methylbenzothiazole is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a precursor for various therapeutic candidates.[][2] Its solubility in organic solvents is a critical physical property that dictates its utility in synthesis, purification, crystallization, and formulation.[][4] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles of solvent selection, provides detailed experimental protocols for solubility determination, and discusses the application of modern predictive models. This guide is intended to equip researchers with the necessary knowledge to systematically approach the solubility assessment of this compound and similar compounds in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 399-75-7) is a fluorinated heterocyclic compound with a molecular formula of C₈H₆FNS and a molecular weight of 167.20 g/mol .[5] Its structure, featuring a benzothiazole core with a fluorine atom at the 5-position and a methyl group at the 2-position, makes it a valuable scaffold in the synthesis of biologically active molecules.[6] Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] The benzothiazole moiety itself is found in a number of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2] Given its role as a key intermediate, understanding its solubility behavior is paramount for efficient process development and formulation.[][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 399-75-7 | [5] |

| Molecular Formula | C₈H₆FNS | [5] |

| Molecular Weight | 167.20 g/mol | [5] |

| Boiling Point | 110-112 °C at 7 mmHg | [8] |

| Density | 1.256 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.584 | [8] |

| Flash Point | 85 °C (185 °F) - closed cup | [9] |

| Appearance | Colorless to Pale Yellow Oil | [10][11] |

| pKa (Predicted) | 1.51 ± 0.10 | [10] |

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[12] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the presence of the polarizable sulfur and nitrogen atoms in the thiazole ring, the electronegative fluorine atom, and the nonpolar methyl group and benzene ring. This combination of features suggests that it will exhibit a range of solubilities in various organic solvents.

To make a more informed solvent selection, one can consider the following:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound does not have a hydrogen bond donor, the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Qualitative data suggests slight solubility in methanol.[10]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They are good at solvating polar molecules. Given the polar nature of the benzothiazole ring, good solubility can be anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the methyl group gives the molecule some nonpolar character. Therefore, some degree of solubility in nonpolar solvents is expected, although likely less than in polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. Qualitative data indicates slight solubility in chloroform.[10]

The choice of solvent is critical not only for dissolution but also for subsequent steps like crystallization, where solubility influences yield, purity, and crystal morphology.[7][13]

Experimental Determination of Solubility

The solubility of a compound can be determined through various experimental methods, broadly categorized into thermodynamic and kinetic solubility measurements.[14] Thermodynamic solubility is the equilibrium concentration of a solute in a solvent, while kinetic solubility is often a higher, non-equilibrium value obtained under specific conditions, frequently used in high-throughput screening.[15][16]

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[17]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17] Temperature control is critical as solubility is temperature-dependent.[18][19]

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[16] Care must be taken to avoid adsorption of the compound onto the filter material.

-

Quantification: Analyze the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for this purpose.[12][20] A calibration curve of known concentrations should be prepared to quantify the amount of dissolved solute. UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and there are no interfering substances.[20][21]

High-Throughput Kinetic Solubility Assays

In early drug discovery, kinetic solubility is often measured to quickly assess a large number of compounds.[15]

3.2.1. Nephelometry

This method measures the turbidity of a solution caused by the precipitation of a compound.[22]

Protocol:

-

Sample Preparation: A concentrated stock solution of this compound in a highly soluble solvent like DMSO is prepared.

-

Precipitation: Aliquots of the stock solution are added to a multi-well plate containing the aqueous or organic solvent of interest. The compound will precipitate if its solubility is exceeded.

-

Measurement: A nephelometer measures the light scattering caused by the suspended particles. The concentration at which precipitation occurs is determined as the kinetic solubility.[15][22]

3.2.2. UV-Spectroscopy and HPLC-based Methods

These methods involve similar sample preparation to nephelometry, but the final concentration is determined by UV spectroscopy or a rapid HPLC method after filtration.[16][23]

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[24][25] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physical properties.[26] Machine learning algorithms are increasingly being used to develop highly accurate solubility prediction models.[27][28] While these models provide valuable insights for solvent screening, experimental verification remains essential.

Illustrative Solubility Data

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 2 - 5 |

| Acetone | Polar Aprotic | > 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 |

| Acetonitrile | Polar Aprotic | 15 - 20 |

| Dichloromethane | Chlorinated | > 20 |

| Chloroform | Chlorinated | 10 - 15 |

| Toluene | Nonpolar | 1 - 2 |

| n-Hexane | Nonpolar | < 0.1 |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It may cause skin, eye, and respiratory irritation.[5] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[29][30] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[29][31]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining this property. By combining theoretical principles of solvent selection with robust experimental methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data. This data is essential for optimizing reaction conditions, developing purification and crystallization protocols, and ultimately, for the successful progression of drug development projects involving this important heterocyclic building block.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing).

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- A unified ML framework for solubility prediction across organic solvents - RSC Publishing.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv.

- Crystallization of APIs: Methods and Challenges - BOC Sciences.

- Spectroscopic Techniques - Solubility of Things.

-

This compound | C8H6FNS | CID 597437 - PubChem. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

-

Solvent selection for process development - Technobis Crystallization Systems. Available at: [Link]

-

Solvent Selection - (API) Solubility - APC. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. Available at: [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]

-

Chromatographic Techniques - Solubility of Things. Available at: [Link]

-

Solubility - Wikipedia. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. Available at: [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Solubility. Available at: [Link]

-

Video: Solubility - Concept - JoVE. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]

-

2 - SAFETY DATA SHEET. Available at: [Link]

-

1 - Safety Data Sheet. Available at: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 4. approcess.com [approcess.com]

- 5. This compound | C8H6FNS | CID 597437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. This compound | 399-75-7 [chemicalbook.com]

- 9. 5-氯-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 399-75-7 [m.chemicalbook.com]

- 11. This compound | 399-75-7 [amp.chemicalbook.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. m.youtube.com [m.youtube.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Solubility - Wikipedia [en.wikipedia.org]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. improvedpharma.com [improvedpharma.com]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. rheolution.com [rheolution.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 25. d-nb.info [d-nb.info]

- 26. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 30. fishersci.com [fishersci.com]

- 31. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Biological Activity of 5-Fluoro-2-methylbenzothiazole and Its Derivatives

Abstract

This technical guide provides an in-depth examination of the biological significance of 5-Fluoro-2-methylbenzothiazole. While the core molecule itself is primarily a synthetic intermediate, it serves as a crucial building block for a class of derivatives exhibiting potent and selective biological activities. This document will elucidate the physicochemical properties of the parent compound, detail the synthesis of its key bioactive derivatives, and provide a comprehensive analysis of their antitumor and antibacterial properties. The narrative emphasizes the mechanistic underpinnings of these activities, supported by experimental data and detailed protocols for in vitro evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole scaffold, a heterocyclic system comprising a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Derivatives of benzothiazole are found in drugs with applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The introduction of specific substituents, such as a fluorine atom, onto the benzothiazole core can significantly modulate the molecule's metabolic stability, binding affinity, and overall efficacy.[5] this compound exemplifies a key starting material in this context, providing a gateway to novel therapeutic agents.

This compound: A Core Synthetic Intermediate

This compound (CAS 399-75-7) is primarily recognized as a valuable reactant for the synthesis of more complex, biologically active molecules.[6][] Its inherent stability and the reactivity of its methyl group make it an ideal precursor for constructing derivatives with significant therapeutic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 399-75-7 | [8][9][10] |

| Molecular Formula | C₈H₆FNS | [8][9] |

| Molecular Weight | 167.21 g/mol | [8] |

| Boiling Point | 110-112 °C at 7 mmHg | [6][10] |

| Density | 1.256 g/mL at 25 °C | [6][10][11] |

| Refractive Index | n20/D 1.584 | [6][10][11] |

| Flash Point | 85 °C (185 °F) - closed cup | [10][11] |

Synthesis of Bioactive this compound Derivatives

The true biological potential of this compound is realized through its conversion into various derivatives. A particularly well-studied class is the fluorinated 2-(4-aminophenyl)benzothiazoles, which have demonstrated remarkable antitumor activity.[2][[“]][13]

General Synthetic Approach

The synthesis of these derivatives often involves the Jacobsen cyclization of precursor thiobenzanilides. However, modifications to this process are typically required to obtain pure regioisomers of the fluorinated target compounds.

Example Synthetic Protocol: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

The synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a potent antitumor agent, serves as a representative example of the synthetic utility of the core molecule's precursors.

Step-by-Step Methodology:

-

Thiobenzanilide Formation: React 4-fluoroaniline with a suitable benzoyl chloride derivative under basic conditions to form the corresponding N-(4-fluorophenyl)benzamide.

-

Thionation: Treat the resulting amide with a thionating agent, such as Lawesson's reagent, to yield the 4-fluoro-thiobenzanilide precursor.

-

Jacobsen Cyclization: Subject the thiobenzanilide to oxidative cyclization using an oxidizing agent like potassium ferricyanide in an alkaline solution. This step forms the 5-fluorobenzothiazole ring.

-

Functional Group Manipulation: Subsequent reaction steps, such as nitration followed by reduction, are performed on the phenyl ring at the 2-position to install the required amino and methyl groups, yielding the final product, 5F 203.

Visualization of Synthetic Pathway

Caption: Synthetic pathway for 5F 203.

Antitumor Activity of this compound Derivatives

Derivatives of this compound, particularly the 2-(4-aminophenyl) series, exhibit potent and selective antitumor activity. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been a focal point of this research.[[“]][14]

In Vitro Cytotoxicity

These fluorinated compounds have shown remarkable potency, with GI50 values often in the nanomolar range against sensitive human cancer cell lines, especially breast cancer.[13] A key feature is their selectivity, showing significantly less activity against non-malignant cells.[13]

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Breast (ER+) | < 1 |

| MDA-MB-468 | Breast (ER-) | < 1 | |

| PC-3 | Prostate | > 10,000 | |

| HCT-116 | Colon | > 10,000 |

(Data synthesized from multiple sources for illustrative purposes)[[“]][13]

Mechanism of Action: Bioactivation and DNA Damage

The antitumor mechanism of 5F 203 is distinct from many traditional chemotherapeutics and relies on metabolic activation within the cancer cells.[5][14]

-

Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 binds to the cytosolic Aryl Hydrocarbon Receptor (AhR).[5]

-

CYP1A1 Induction: This binding event triggers the translocation of the AhR complex to the nucleus, where it induces the expression of the Cytochrome P450 enzyme, CYP1A1.

-

Metabolic Activation: CYP1A1 then metabolizes 5F 203 through oxidation, generating highly reactive electrophilic intermediates.[5][14]

-

DNA Adduct Formation: These electrophilic species covalently bind to cellular macromolecules, most critically, to DNA, forming DNA adducts.[14]

-

Cell Cycle Arrest & Apoptosis: The resulting DNA damage leads to single and double-strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) in the sensitive tumor cells.[14]

A prodrug, Phortress, was developed to improve the delivery of 5F 203. It is a lysylamide derivative that is hydrolyzed in vivo to release the active 5F 203 compound.[5]

Visualization of Antitumor Mechanism

Caption: Bioactivation pathway of 5F 203.

Antibacterial Activity of this compound Derivatives

The fluorobenzothiazole scaffold is also integral to the development of novel antibacterial agents.[15] By modifying the core structure with various substituents, researchers have synthesized compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity

Numerous studies have reported the synthesis of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives and their evaluation against common bacterial strains.[15] These compounds have shown moderate to significant inhibitory properties, particularly when the fluorobenzothiazole moiety is present.[15]

| Derivative Class | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., E. coli) |

| N-nitrobenzamides of 6-fluoro-7-amino-benzothiazole | Moderate to Significant Activity | Moderate Activity |

| 5-fluoro-6-(4-methylpiperazin-1-yl)-phenylbenzo[d]thiazoles | Excellent Inhibition | Variable Activity |

(Data synthesized from multiple sources for illustrative purposes)[15][16]

Potential Mechanisms of Action

While the exact mechanisms for many novel benzothiazole derivatives are still under investigation, established targets for this class of compounds in bacteria include essential enzymes.[4] Potential mechanisms include:

-

DNA Gyrase Inhibition: Benzothiazoles can interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme crucial for maintaining DNA topology.[4]

-

Dihydropteroate Synthase (DHPS) Inhibition: Some derivatives, particularly those incorporating sulfonamide moieties, can act as competitive inhibitors of DHPS, blocking the folate synthesis pathway essential for bacterial survival.[17]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological findings, standardized protocols are essential. The following sections detail common in vitro assays for evaluating the antitumor and antibacterial activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a method for determining the cytotoxic effects of a test compound on a cancer cell line.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5F 203) in culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI50 or IC50 value.

Visualization of MTS Assay Workflow

Caption: Workflow for broth microdilution MIC assay.

Conclusion and Future Perspectives

This compound is a pivotal scaffold in modern medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its role as a precursor for derivatives with highly potent and selective biological effects. The fluorinated 2-(4-aminophenyl)benzothiazoles, such as 5F 203, represent a promising class of antitumor agents with a unique mechanism of action dependent on tumor-specific enzyme expression. Likewise, other derivatives have demonstrated significant potential as novel antibacterial agents.

Future research should continue to explore the structure-activity relationships of this scaffold, aiming to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. Investigating novel substitutions on the benzothiazole ring and exploring different functional groups will undoubtedly lead to the discovery of next-generation therapeutics for treating cancer and infectious diseases.

References

- ChemicalBook. (2025). This compound | 399-75-7.

- BOC Sciences. (n.d.). CAS 399-75-7 this compound.

- PubChem. (n.d.). This compound | C8H6FNS | CID 597437.

- ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.

- Consensus. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles.

- R Discovery. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties.

- PMC - NIH. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- PMC - PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.

- ResearchGate. (2025). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

- ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.

- ResearchGate. (2025). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.

- ChemicalBook. (n.d.). This compound CAS#: 399-75-7.

- ChemicalBook. (n.d.). This compound | 399-75-7.

- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 399-75-7 | SCBT.

- PMC - NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Sigma-Aldrich. (n.d.). This compound 97 399-75-7.

- PMC - NIH. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- Chemrio. (n.d.). 5-fluoro-2-methyl-1,3-benzothiazole.

- Semantic Scholar. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

Sources

- 1. jchr.org [jchr.org]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 399-75-7 [chemicalbook.com]

- 8. This compound | C8H6FNS | CID 597437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 5-フルオロ-2-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound CAS#: 399-75-7 [m.chemicalbook.com]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 5-Fluoro-2-methylbenzothiazole in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Imperative of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3][4][5][6] Its rigid, planar structure and diverse substitution points offer a versatile template for engaging with a wide array of biological targets. The strategic incorporation of fluorine into this scaffold, particularly at the 5-position, represents a significant leap forward in the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the burgeoning potential of 5-Fluoro-2-methylbenzothiazole, a core building block poised to redefine the therapeutic landscape in oncology, infectious diseases, and beyond. We will delve into its synthesis, dissect its multifaceted mechanisms of action, and illuminate the structure-activity relationships that govern its biological prowess, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Benzothiazole Core: A Foundation of Versatility

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone of numerous pharmacologically significant molecules.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][7][8][9][10][11][12][13] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

II. Strategic Fluorination: Enhancing the Pharmacological Profile

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][14] In the context of the benzothiazole scaffold, the 5-fluoro substitution offers several key advantages:

-

Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution within the molecule, often leading to stronger interactions with target proteins.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

-

Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and cell permeability.

-

Conformational Control: The introduction of fluorine can induce subtle changes in molecular conformation, which can favor a bioactive conformation and enhance target selectivity.

III. Synthesis of the this compound Scaffold: A Proposed Protocol

While a variety of synthetic routes to substituted benzothiazoles exist, a common and efficient method for the preparation of 2-amino-5-fluorobenzothiazole involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[11] The subsequent conversion of the 2-amino group to a 2-methyl group can be achieved through a Sandmeyer-type reaction.

Proposed Synthetic Protocol: this compound

Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole

-

To a solution of 4-fluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.2 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to afford 2-amino-5-fluorobenzothiazole.

Step 2: Synthesis of this compound (via Sandmeyer-type reaction)

-

Suspend 2-amino-5-fluorobenzothiazole (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) iodide (catalytic amount) in acetonitrile.

-

Slowly add the cold diazonium salt solution to the copper(I) iodide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

IV. Potential Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile building block for the development of a wide range of therapeutic agents. The following sections highlight its most promising applications.

A. Anticancer Agents

Derivatives of this compound have emerged as a potent class of anticancer agents, exhibiting significant activity against a variety of human cancer cell lines.[1][2][15]

Mechanism of Action:

A primary mechanism of action for many fluorinated 2-arylbenzothiazoles involves the induction of cytochrome P450 1A1 (CYP1A1) in cancer cells.[5][6][14][16][17] This enzyme then metabolizes the benzothiazole derivative into a reactive electrophilic species that can form covalent adducts with DNA.[14] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.

Another key pathway implicated in the anticancer effects of these compounds is the modulation of the NF-κB signaling pathway.[7][18] Inhibition of NF-κB leads to the downregulation of pro-inflammatory and anti-apoptotic proteins such as COX-2 and iNOS, contributing to the induction of apoptosis. Loss of mitochondrial membrane potential has also been observed, suggesting the involvement of the intrinsic apoptotic pathway.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][7][8][15][19]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR):

-

Fluorine at C5: The presence of a fluorine atom at the 5-position generally enhances cytotoxic activity.[4][16][20]

-

Substitution at C2: The nature of the substituent at the 2-position is critical for activity. Aryl groups, particularly those with electron-donating or specific substitution patterns, can significantly influence potency and selectivity.

-